molecular formula C24H31N5O4S B2387502 Ethyl 2-(2-((6-(4-(propylcarbamoyl)piperidin-1-yl)pyridazin-3-yl)thio)acetamido)benzoate CAS No. 1243044-65-6

Ethyl 2-(2-((6-(4-(propylcarbamoyl)piperidin-1-yl)pyridazin-3-yl)thio)acetamido)benzoate

Cat. No. B2387502
CAS RN: 1243044-65-6
M. Wt: 485.6
InChI Key: AOYYJCNOCGZJPY-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((6-(4-(propylcarbamoyl)piperidin-1-yl)pyridazin-3-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C24H31N5O4S and its molecular weight is 485.6. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(2-((6-(4-(propylcarbamoyl)piperidin-1-yl)pyridazin-3-yl)thio)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-((6-(4-(propylcarbamoyl)piperidin-1-yl)pyridazin-3-yl)thio)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Ethyl 2-(2-((6-(4-(propylcarbamoyl)piperidin-1-yl)pyridazin-3-yl)thio)acetamido)benzoate is a compound that finds its applications in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. Research has demonstrated its utility in constructing chiral building blocks for enantioselective alkaloid synthesis via asymmetric intramolecular Michael reactions, highlighting its significance in producing versatile chiral compounds for medicinal chemistry (Hirai et al., 1992).

Novel Pyridine Derivatives

Another study focused on the condensation of ethyl benzylidenecyanoacetate with thiocarbamoylacetamide in the presence of piperidine, leading to the synthesis of novel pyridine derivatives. This research underscores the compound's role in the creation of 6-alkylthiosubstituted 3,4-dihydropyridin-2(1H)-ones, contributing to the exploration of new chemical entities with potential biological activities (Krauze & Duburs, 1999).

Benzoimidazo[1,2-a]pyridine Derivatives

Further application is found in the synthesis of benzo[4,5]imidazo[1,2-a]pyridine derivatives, through reactions involving 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and different ethyl 2,4-dioxo-4-arylbutanoate derivatives in the presence of piperidine. This process yields products within a short time frame and with excellent yields, demonstrating the compound's utility in efficient chemical synthesis processes (Goli-Garmroodi et al., 2015).

Antimitotic Agents

Ethyl 2-(2-((6-(4-(propylcarbamoyl)piperidin-1-yl)pyridazin-3-yl)thio)acetamido)benzoate also plays a role in the synthesis of antimitotic agents. Research has explored its use in the creation of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates, which have shown potential in inhibiting proliferation and causing mitotic arrest in lymphoid leukemia L1210 at micromolar concentrations, indicating potential therapeutic applications in oncology (Temple, 1990).

Synthesis of Ethyl-2-amino Benzothiazole-6-carboxylate Derivatives

A study aimed at investigating heterocyclic compounds synthesized ethyl-2-amino benzothiazole-6-carboxylate derivatives, demonstrating the compound's versatility in forming Schiff bases and acetamide derivatives with potential antibacterial activities. This research contributes to the development of new chemotherapeutic agents (Jebur et al., 2018).

properties

IUPAC Name

ethyl 2-[[2-[6-[4-(propylcarbamoyl)piperidin-1-yl]pyridazin-3-yl]sulfanylacetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O4S/c1-3-13-25-23(31)17-11-14-29(15-12-17)20-9-10-22(28-27-20)34-16-21(30)26-19-8-6-5-7-18(19)24(32)33-4-2/h5-10,17H,3-4,11-16H2,1-2H3,(H,25,31)(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYYJCNOCGZJPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCN(CC1)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC=C3C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-((6-(4-(propylcarbamoyl)piperidin-1-yl)pyridazin-3-yl)thio)acetamido)benzoate

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